molecular formula C18H15N3O5 B601727 Dehydro Isradipine Lactone CAS No. 1076199-91-1

Dehydro Isradipine Lactone

Cat. No.: B601727
CAS No.: 1076199-91-1
M. Wt: 353.34
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

Dehydro Isradipine Lactone, like Isradipine, is likely to interact with L-type Ca 2+ channels . These channels are crucial in various biochemical reactions, particularly those involving calcium signaling. The nature of these interactions is likely to be binding, leading to the modulation of the channel’s activity .

Cellular Effects

Isradipine, from which this compound is derived, has been shown to have anti-atherosclerotic effects in animals and improves endothelium-mediated nitric oxide (NO)-dependent vasodilation in vitro . It is reasonable to hypothesize that this compound may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound is likely to involve binding to L-type Ca 2+ channels, similar to Isradipine . This binding could lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.

Metabolic Pathways

Given its relationship to Isradipine, it may be involved in pathways related to calcium signaling .

Subcellular Localization

Given its likely interaction with L-type Ca 2+ channels , it may be localized to the plasma membrane where these channels are typically found.

Preparation Methods

The synthesis of Dehydro Isradipine Lactone typically involves the modification of Isradipine. One common method is the anti-solvent microprecipitation combined with high-pressure homogenization . This method enhances the dissolution rate and oral bioavailability of the compound. The process involves the use of stabilizers such as vitamin E TPGS and sodium lauryl sulfate .

Chemical Reactions Analysis

Dehydro Isradipine Lactone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Properties

IUPAC Name

propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c1-8(2)25-18(23)13-9(3)19-12-7-24-17(22)15(12)14(13)10-5-4-6-11-16(10)21-26-20-11/h4-6,8H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBPHSXEFQBNKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=N1)COC2=O)C3=CC=CC4=NON=C43)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652534
Record name Propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-91-1
Record name Propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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